molecular formula C46H58N4O6 B048423 Hematoporphyrin dicyclohexanyl ether CAS No. 119052-80-1

Hematoporphyrin dicyclohexanyl ether

Número de catálogo: B048423
Número CAS: 119052-80-1
Peso molecular: 763 g/mol
Clave InChI: LVZULZLQHJGCMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hematoporphyrin dicyclohexanyl ether (HDCE) is a synthetic porphyrin derivative characterized by two cyclohexyl ether groups attached to the hematoporphyrin backbone. This modification enhances its lipophilicity and photosensitizing efficiency. HDCE is part of a broader class of hematoporphyrin ethers, including dihexyl, diphenyl, and monomethyl variants, developed to optimize tumor localization and photodynamic therapy (PDT) efficacy. Its synthesis involves improved etherification methods, resulting in distinct chemical stability and biological activity compared to ester-linked derivatives like hematoporphyrin derivative (HpD) .

HDCE demonstrates high cellular uptake and quantum yields for photoinactivation, making it a promising candidate for PDT. However, its retention in cells is influenced by serum proteins, which impacts therapeutic timing and efficacy .

Métodos De Preparación

The synthesis of hematoporphyrin dicyclohexanyl ether involves the reaction of hematoporphyrin with dicyclohexyl ether under specific conditions. The process typically includes:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Hematoporphyrin dicyclohexanyl ether undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

Mechanism and Efficacy
Photodynamic therapy utilizes photosensitizers like Hdcy to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. Research indicates that Hdcy demonstrates superior cellular uptake compared to other photosensitizers, such as Photofrin II. Specifically, studies show that Hdcy's uptake is 3-4 times greater than that of Photofrin II, resulting in enhanced photoinactivation efficiency against cancer cells .

Clinical Applications
Clinical trials have shown promising results for Hdcy in treating various cancers. For instance, in a study involving patients with alimentary cancers, treatment with hematoporphyrin derivatives led to significant tumor reduction without severe side effects . Additionally, the combination of Hdcy with other therapeutic modalities, like chemotherapy or radiotherapy, has been explored to improve overall treatment efficacy.

Antimicrobial Applications

Photodynamic Inactivation of Bacteria
The rise of antibiotic-resistant bacteria has necessitated alternative treatment strategies. Research has demonstrated that Hdcy effectively inactivates antibiotic-resistant strains through photodynamic antimicrobial chemotherapy (PACT). In vitro studies revealed that exposure to light after incubation with Hdcy resulted in significant reductions in bacterial viability, particularly among gram-positive strains .

Imaging Techniques

Ultrasound and Photoacoustic Imaging
Hdcy has also been investigated as a contrast agent for ultrasound and photoacoustic imaging. Its ability to enhance imaging contrast while simultaneously providing therapeutic effects during high-intensity focused ultrasound (HIFU) treatments is noteworthy. This dual-modality approach allows for real-time monitoring of treatment efficacy and tumor response .

Combination Therapies

Nanoparticle Delivery Systems
Recent advancements have seen the development of nanoparticle systems for delivering Hdcy more effectively to tumor sites. For example, hyaluronic acid-derivatized carbon nanotubes have been utilized to enhance the solubility and targeting capabilities of Hdcy, resulting in improved therapeutic outcomes in both in vitro and in vivo models . The synergistic effects observed when combining Hdcy with chemotherapeutic agents like doxorubicin further highlight its potential in multi-modal cancer therapies .

Case Studies

Study Application Findings
Gu et al., 1995PDT for alimentary cancersSignificant tumor reduction observed; minimal side effects reported.
Liu et al., 2016Antimicrobial therapyEffective against antibiotic-resistant bacteria; high reduction rates achieved.
Shi et al., 2013Nanoparticle deliveryImproved targeting and efficacy observed with HA-CNTs loaded with Hdcy.

Mecanismo De Acción

The mechanism of action of hematoporphyrin dicyclohexanyl ether in photodynamic therapy involves several steps:

The molecular targets include cellular membranes, proteins, and nucleic acids, and the pathways involved are primarily those related to oxidative stress and apoptosis.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Compound Substituents Linkage Type Lipophilicity Aggregation in Cells
HDCE Two cyclohexyl ethers Ether High Low
HMME (Hematoporphyrin monomethyl ether) One methyl ether Ether Moderate Low
DHE (Dihematoporphyrin ether, Photofrin II) Oligomers with mixed linkages Ether/ester Moderate High
HpD (Hematoporphyrin derivative) Dimers/oligomers Ester Low High
  • HDCE vs. HMME : HDCE’s dual cyclohexyl groups confer greater lipophilicity than HMME’s single methyl ether, enhancing membrane penetration. However, HMME’s simpler structure improves pharmacokinetic predictability and reduces skin photosensitivity .
  • HDCE vs. DHE/Photofrin II : DHE contains ether and ester linkages with significant aggregation in cells, reducing its photoinactivation efficiency. HDCE’s pure ether bonds minimize aggregation, doubling quantum yields compared to DHE .
  • HDCE vs. HpD : HpD’s ester linkages are less stable, leading to faster degradation. HDCE’s ether bonds improve chemical stability and tumor retention .

Cellular Uptake and Retention

  • HDCE : Exhibits 3–4× higher uptake than Photofrin II in human cancer cells. However, 50% of cell-bound HDCE is removed upon serum exposure, suggesting rapid clearance .
  • HMME : Moderate uptake but superior retention (only 20% removal with serum) due to balanced hydrophobicity .
  • DHE/Photofrin II : Lower uptake (comparable to diphenyl ethers) and 14% serum-mediated removal, but prolonged retention due to aggregation .

Photoinactivation Efficiency

  • Quantum Yields : HDCE, dihexyl ether, and diphenyl ether show similar quantum yields (2× higher than Photofrin II) due to reduced aggregation .
  • Reactive Oxygen Species (ROS) Generation: HDCE produces ROS more efficiently than HMME in sonodynamic therapy (SDT), but HMME has lower biotoxicity in vivo .

Clinical and Preclinical Performance

Parameter HDCE HMME Photofrin II
Tumor Localization High (similar to HpD) Moderate High
Skin Photosensitivity Moderate Low High
Treatment Window 2–3 days post-injection 6-hour post-treatment 3–4 days post-injection
Clinical Use Preclinical studies Approved for PDT in China (e.g., PWS, alimentary cancers) FDA-approved for esophageal/bladder cancers
  • HDCE: Limited to preclinical research due to variable retention but shows promise in SDT and combination therapies .
  • HMME : Clinically validated with 82% efficacy in pediatric port-wine stain (PWS) cases and minimal post-treatment sunburn risk .
  • Photofrin II : Broad tumor responsiveness but requires prolonged post-treatment light avoidance (1–2 weeks) .

Stability and Toxicity

  • HDCE : Ether linkages resist hydrolysis better than HpD’s esters, enhancing shelf stability. However, cyclohexyl groups may increase hepatotoxicity risks .

Actividad Biológica

Hematoporphyrin dicyclohexanyl ether (Hdcy) is a derivative of hematoporphyrin known for its significant biological activity, particularly in photodynamic therapy (PDT). This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is synthesized from hematoporphyrin and is characterized by its enhanced cellular uptake and photosensitizing capabilities. It is part of a broader class of porphyrin compounds that have been investigated for their potential therapeutic applications, particularly in oncology.

Biological Activity

1. Cellular Uptake and Photosensitization:
Research indicates that Hdcy exhibits superior cellular uptake compared to other forms of hematoporphyrin. In a comparative study, it was found that the cellular uptake of Hdcy was approximately 3-4 times greater than that of Photofrin II, a clinically used porphyrin preparation . This increased uptake correlates with its efficacy as a photosensitizer, where quantum yields for photoinactivation were reported to be twice as high as those for Photofrin II .

2. Mechanism of Action:
The mechanism by which Hdcy exerts its biological effects primarily involves the generation of reactive oxygen species (ROS) upon activation by light. This process leads to cytotoxic effects on targeted cells, particularly cancer cells. The efficiency of ROS production is critical in determining the effectiveness of PDT .

Data Table: Comparison of Photosensitizers

CompoundCellular Uptake (Relative)Quantum Yield for PhotoinactivationNotes
This compound3-4 times greater than Photofrin IITwice that of Photofrin IIHigh efficacy in photodynamic therapy
Photofrin IIBaselineBaselineClinically used photosensitizer
Hematoporphyrin diphenyl etherSimilar to Photofrin IIComparableLower uptake compared to Hdcy

Case Studies

1. In Vivo Studies:
In vivo experiments demonstrated that when mice bearing tumors were treated with Hdcy followed by light exposure, significant necrosis was observed in the tumor tissues. The depth of necrosis correlated with the concentration of Hdcy administered, underscoring its potential as an effective PDT agent .

2. Clinical Applications:
Clinical trials have highlighted the utility of hematoporphyrin derivatives in treating various malignancies. For instance, patients with alimentary cancers treated with hematoporphyrin monomethyl ether showed promising results, indicating the broader applicability of porphyrin derivatives like Hdcy in clinical settings .

Research Findings

Recent studies have focused on optimizing the formulation and delivery methods for Hdcy to enhance its therapeutic efficacy. Liposomal formulations have been explored to improve tumor localization and reduce systemic toxicity . Additionally, studies have shown that combining Hdcy with other therapeutic agents can yield synergistic effects, enhancing overall treatment outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methods for Hematoporphyrin dicyclohexanyl ether to ensure high yield and purity?

  • Methodological Answer : Synthesis can be optimized using techniques like the in-liquid drying method (commonly used for porphyrin derivatives), where parameters such as solvent ratios, temperature, and reactant concentrations are systematically varied. Single-factor experimental designs can identify critical variables (e.g., organic-water phase ratio, temperature) to maximize encapsulation efficiency and minimize impurities . Purification may involve chromatography or recrystallization to isolate the desired product from oligomers or positional isomers, as seen in hematoporphyrin derivative studies .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Solubility : Test in solvents like DMSO or PBS using dynamic light scattering.
  • Stability : Monitor degradation under varying temperatures (e.g., 4°C vs. room temperature) and light exposure via UV-Vis spectroscopy .
  • Singlet oxygen yield : Quantify using singlet oxygen sensor green (SOSG), a fluorescence probe validated for porphyrin-based photosensitizers .
  • Structural analysis : Employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and isomer composition .

Q. What in vitro assays are suitable for initial efficacy screening of this compound in photodynamic therapy (PDT)?

  • Methodological Answer : Use cell viability assays (e.g., MTT) combined with ROS detection kits (e.g., DCFH-DA) to correlate cytotoxicity with ROS generation. For mechanistic insights, measure intracellular calcium flux or apoptosis markers (e.g., caspase-3 activation) using flow cytometry . Standardize light irradiation parameters (wavelength, dose) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in ROS production data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from differences in oxygen availability, cellular uptake, and light penetration depth. Address this by:

  • Hypoxia-mimicking assays : Use CoCl₂-treated cells to simulate low-oxygen tumor microenvironments .
  • Multimodal imaging : Combine bioluminescence and fluorescence imaging to track compound distribution and ROS generation in real time .
  • Statistical analysis : Apply ANOVA and Tukey’s tests to identify significant differences between models, as demonstrated in sonodynamic therapy (SDT) studies .

Q. What strategies improve the tumor-targeting efficiency of this compound in preclinical studies?

  • Methodological Answer :

  • Nanoparticle encapsulation : Develop biomimetic nanoparticles (e.g., ethyl cellulose-based carriers) to enhance bioavailability and reduce off-target effects. Optimize particle size (<200 nm) for improved vascular permeability .
  • Active targeting : Conjugate with ligands (e.g., folate) to exploit receptor-mediated endocytosis in cancer cells .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and organ distribution in murine models .

Q. How can standardized efficacy metrics be established for this compound in PDT studies?

  • Methodological Answer : Address heterogeneity in efficacy reporting by:

  • Adopting non-invasive tools : Use optical coherence tomography (OCT) or laser Doppler imaging to quantify vascular damage in angioproliferative models .
  • Consensus guidelines : Follow protocols from multi-center clinical trials (e.g., China’s HMME-PDT studies) for dose-response curves and outcome classification (e.g., "significant improvement" vs. "partial response") .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent therapeutic effects?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. For multi-group comparisons, apply ANOVA with post-hoc tests (e.g., Tukey’s) and adjust for multiple comparisons using Bonferroni correction . Report effect sizes and confidence intervals to enhance reproducibility.

Q. How should researchers validate the specificity of this compound-induced apoptosis?

  • Methodological Answer : Combine Annexin V/PI staining with caspase inhibition assays (e.g., Z-VAD-FMK) to distinguish apoptosis from necrosis. Validate via Western blot for apoptotic markers (e.g., PARP cleavage) and cross-reference with autophagy inhibitors (e.g., chloroquine) .

Q. Mechanistic and Translational Studies

Q. What methodologies elucidate the interplay between this compound and immune modulation in PDT?

  • Methodological Answer : Profile cytokine release (e.g., IL-6, TNF-α) using ELISA in treated tumors. Use knockout mouse models (e.g., MyD88⁻/⁻) to study TLR pathway involvement. Single-cell RNA sequencing can identify immune cell subsets activated post-PDT .

Q. How can combination therapies (e.g., PDT + SDT) be optimized for this compound?

  • Methodological Answer : Design factorial experiments to test synergistic effects. For SDT, calibrate ultrasound parameters (frequency, intensity) to maximize cavitation without tissue damage. Use ROS scavengers (e.g., NaN₃) to confirm mechanism specificity .

Propiedades

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-cyclohexyloxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZULZLQHJGCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119052-80-1
Record name Hematoporphyrin dicyclohexanyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119052801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.